Cas no 63740-80-7 ((S)-6-Hydroxy Warfarin)

(S)-6-Hydroxy Warfarin is a chiral metabolite of the anticoagulant warfarin, formed via cytochrome P450-mediated hydroxylation. This compound is of significant interest in pharmacological and biochemical research due to its role in studying warfarin metabolism, enantioselective drug interactions, and pharmacokinetics. As a stereospecific metabolite, it provides insights into the enzymatic pathways and biological activity of warfarin derivatives. (S)-6-Hydroxy Warfarin is particularly valuable for in vitro and in vivo studies examining metabolic clearance, drug-drug interactions, and the impact of genetic polymorphisms on warfarin efficacy. Its high purity and well-characterized structure make it a reliable reference standard for analytical and experimental applications.
(S)-6-Hydroxy Warfarin structure
(S)-6-Hydroxy Warfarin structure
Product Name:(S)-6-Hydroxy Warfarin
CAS No:63740-80-7
MF:C19H16O5
MW:324.327345848084
CID:425830
PubChem ID:54731323
Update Time:2025-11-02

(S)-6-Hydroxy Warfarin Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-
    • (S)-6-Hydroxy Warfarin
    • 63740-80-7
    • 4,6-DIHYDROXY-3-[(1S)-3-OXO-1-PHENYLBUTYL]CHROMEN-2-ONE
    • CHEBI:175127
    • 2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-((1S)-3-oxo-1-phenylbutyl)-
    • NS00116904
    • CHEMBL3638314
    • 6-Hydroxywarfarin, (S)-
    • 6-Hydroxy-S-warfarin
    • 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
    • (S)-6-Hydroxywarfarin
    • DTXSID70716368
    • Q27275181
    • S-6-Hydroxywarfarin
    • CHEMBL2112013
    • C4H75SHN38
    • UNII-C4H75SHN38
    • Inchi: 1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1
    • InChI Key: IQWPEJBUOJQPDE-AWEZNQCLSA-N
    • SMILES: O1C2C=CC(=CC=2C(=C(C1=O)[C@H](C1C=CC=CC=1)CC(C)=O)O)O

Computed Properties

  • Exact Mass: 324.09978
  • Monoisotopic Mass: 324.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • PSA: 83.83

(S)-6-Hydroxy Warfarin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H996116-25mg
(S)-6-Hydroxy Warfarin
63740-80-7
25mg
$ 3003.00 2023-09-07

Additional information on (S)-6-Hydroxy Warfarin

Comprehensive Guide to (S)-6-Hydroxy Warfarin (CAS No. 63740-80-7): Properties, Applications, and Research Insights

(S)-6-Hydroxy Warfarin (CAS No. 63740-80-7) is a stereospecific metabolite of the widely studied anticoagulant warfarin. This compound has garnered significant attention in pharmacological and biochemical research due to its unique metabolic pathway and potential therapeutic implications. As researchers increasingly focus on precision medicine and drug metabolism, understanding compounds like (S)-6-Hydroxy Warfarin becomes crucial for optimizing drug efficacy and safety profiles.

The molecular structure of (S)-6-Hydroxy Warfarin features a hydroxyl group at the 6-position of the coumarin ring system, which significantly influences its pharmacokinetic properties and biological activity. Recent studies in pharmacogenomics have highlighted how genetic variations in CYP2C9 enzymes affect the metabolism of warfarin to its 6-hydroxy derivatives, making this compound particularly relevant in discussions about personalized drug therapy and drug-drug interactions.

In current research trends, scientists are particularly interested in the enantioselective metabolism of warfarin, where (S)-6-Hydroxy Warfarin plays a key role. This aligns with growing public interest in safer anticoagulant therapies and reduced bleeding risks, as evidenced by frequent searches for terms like "warfarin alternatives" and "genetic testing for blood thinners." The compound's significance extends to therapeutic drug monitoring protocols, where understanding its concentration helps clinicians optimize anticoagulation therapy for individual patients.

From a biochemical perspective, (S)-6-Hydroxy Warfarin serves as an important reference standard in analytical chemistry applications. Laboratories worldwide utilize this compound for HPLC method development and mass spectrometry studies related to warfarin metabolism. The increasing demand for high-purity reference materials in pharmaceutical analysis has made (S)-6-Hydroxy Warfarin a valuable compound for quality control in drug development processes.

The synthesis and characterization of (S)-6-Hydroxy Warfarin involve sophisticated organic chemistry techniques, including asymmetric synthesis and chiral separation methods. Researchers are actively investigating improved synthetic routes to produce this metabolite with higher enantiomeric purity, responding to the pharmaceutical industry's need for well-characterized metabolites in drug safety assessments. This aligns with current regulatory emphasis on thorough metabolite profiling during drug development.

In the context of drug discovery, studies on (S)-6-Hydroxy Warfarin contribute to our understanding of structure-activity relationships in coumarin derivatives. The compound's specific hydroxylation pattern provides insights that help medicinal chemists design new molecules with optimized pharmacological properties and reduced off-target effects. These research directions correspond to frequent searches about "improving drug safety" and "reducing medication side effects."

The analytical detection of (S)-6-Hydroxy Warfarin in biological samples represents an important aspect of clinical pharmacology research. Advanced techniques like LC-MS/MS have enabled precise quantification of this metabolite in plasma, supporting investigations into interindividual variability in warfarin response. This connects with growing public interest in pharmacogenetic testing and questions about "why warfarin doses vary between people."

From a regulatory perspective, (S)-6-Hydroxy Warfarin serves as a critical compound for bioequivalence studies and generic drug development. Pharmaceutical companies must thoroughly characterize warfarin metabolites like (S)-6-Hydroxy Warfarin when developing new formulations, addressing the FDA's requirements for comprehensive metabolic profiling. This aspect responds to frequent industry searches about "regulatory requirements for generic anticoagulants."

Recent advances in computational chemistry have enabled more accurate predictions of how (S)-6-Hydroxy Warfarin interacts with metabolic enzymes and plasma proteins. These in silico approaches complement experimental studies and help address common patient questions about "how long warfarin stays in the system" and "factors affecting warfarin metabolism." The integration of molecular modeling with traditional pharmacology represents an exciting frontier in understanding this important metabolite.

Quality control of (S)-6-Hydroxy Warfarin reference materials requires rigorous spectroscopic characterization, including NMR, IR, and UV-Vis analyses. The pharmaceutical industry's increasing emphasis on metabolite standardization has driven improvements in analytical methods for compounds like (S)-6-Hydroxy Warfarin, corresponding to laboratory professionals' searches for "reference material characterization protocols."

In conclusion, (S)-6-Hydroxy Warfarin (CAS No. 63740-80-7) represents a fascinating subject of study at the intersection of medicinal chemistry, clinical pharmacology, and analytical science. Its importance continues to grow as research advances in personalized medicine and drug safety evaluation. The compound's unique properties and research applications make it valuable for scientists addressing some of today's most pressing questions in anticoagulant therapy and drug metabolism research.

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